

Application Note: Quantification of Timolol Maleate using a Stability-Indicating HPLC-UV Method

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Compound of Interest		
Compound Name:	Timolol Maleate	
Cat. No.:	B3427595	Get Quote

[AN-TM-HPLC-001]

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of **Timolol Maleate** in bulk drug and pharmaceutical formulations. The developed isocratic reverse-phase method is simple, precise, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines for method validation. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow, making it suitable for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

Timolol Maleate is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] It reduces intraocular pressure by decreasing the production of aqueous humor.[1] Accurate and reliable analytical methods are crucial for the quality control of **Timolol Maleate** in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its high specificity, sensitivity, and resolving power.



This application note presents a validated HPLC-UV method for the determination of **Timolol Maleate**, including a summary of chromatographic conditions and validation parameters.

Experimental

Instrumentation and Materials

- HPLC System: An isocratic HPLC system equipped with a UV-Visible detector was used.[2]
- Column: A C18 column (e.g., Kromasil or Agilent, 250 mm × 4.6 mm, 5 μm particle size) is recommended.[1][3][4]
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: For accurate weighing of standards and samples.
- Solvents and Chemicals: HPLC grade methanol, acetonitrile, and water are required.[2][3] Reagents such as o-phosphoric acid, formic acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide should be of analytical grade.[3]
- Reference Standard: Timolol Maleate reference standard of known purity.

Chromatographic Conditions

A summary of optimized chromatographic conditions is presented in Table 1. The selection of a C18 column with a mobile phase consisting of a buffer and an organic modifier provides good separation and peak shape for **Timolol Maleate**.[1][3] The UV detection wavelength is set at the absorption maximum of **Timolol Maleate**, which is approximately 294-295 nm, to ensure maximum sensitivity.[2][3]

Table 1: Optimized Chromatographic Conditions



Parameter	Condition	Reference
Column	C18 (250 mm x 4.6 mm, 5 μm)	[1][3]
Mobile Phase	Phosphate Buffer (pH 3.5) : Methanol (60:40 v/v)	[3]
Alternative: Methanol : 0.05% Formic Acid (75:25 v/v)	[1]	
Flow Rate	1.0 mL/min or 0.7 mL/min	[1][3]
Injection Volume	20 μL	[1]
Detection Wavelength	294 nm or 295 nm	[1][3]
Column Temperature	Ambient	[5]
Run Time	Approximately 10 minutes	-

Protocols

Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Timolol Maleate
 reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume
 with HPLC grade methanol.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1][3] For the calibration curve, a minimum of five concentrations is recommended.[3]

Preparation of Sample Solutions (from Ophthalmic Formulation)

 Take a sample of the ophthalmic formulation equivalent to a known concentration of Timolol Maleate.



- Dilute the sample with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 μg/mL).[1]
- Filter the solution through a 0.45 μm membrane filter before injection into the HPLC system.

Method Validation Protocol

The developed analytical method was validated according to ICH guidelines (Q2R1) for the following parameters:[3][4][6]

- Linearity: Analyze a series of at least five concentrations of **Timolol Maleate** in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.[3]
- Accuracy: Perform recovery studies by spiking a known concentration of the drug into a
 placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120%).[1]
 The percentage recovery should be within 98-102%.[3]
- Precision:
 - Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution on the same day and calculate the relative standard deviation (%RSD).
 - Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days to assess the inter-day variation and calculate the %RSD.[2] The %RSD for precision studies should be less than 2%.[2]
- Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, subject the Timolol Maleate solution to stress conditions such as acid hydrolysis (e.g., 1M HCl at 80°C), base hydrolysis (e.g., 1M NaOH at 80°C), oxidation (e.g., H₂O₂), and thermal degradation.[2][3] The method should be able to resolve the Timolol Maleate peak from any degradation products. Timolol Maleate has been found to be particularly unstable in alkaline conditions.[2][3][6]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.



 Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and detection wavelength on the analytical results.
 [2]

Results and Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 2: Linearity Data

Parameter	Result	Reference
Linearity Range (μg/mL)	10 - 50	[1][3]
Correlation Coefficient (r²)	> 0.999	-
Regression Equation	y = mx + c	[3]

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (μg/mL)	Amount Recovered (µg/mL)	% Recovery	Reference
80%	-	-	98 - 102%	[1][3]
100%	-	-	98 - 102%	[1][3]
120%	-	-	98 - 102%	[1][3]

Table 4: Precision Data

Precision Type	%RSD	Acceptance Criteria	Reference
Repeatability	< 2%	< 2%	[2]
Intermediate Precision	< 2%	< 2%	[2]



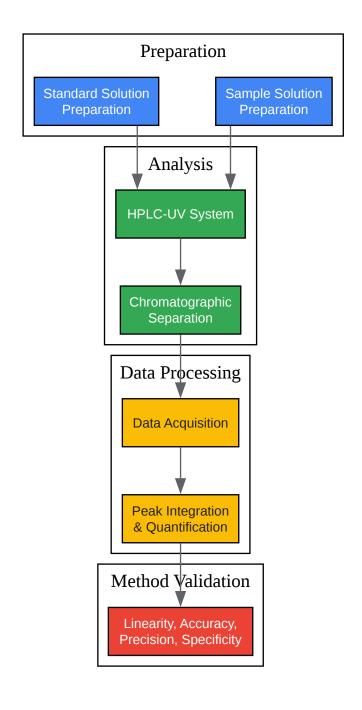
Table 5: LOD and LOQ Data

Parameter	Result (μg/mL)	Reference
LOD	0.724 - 0.9	[3][4][6]
LOQ	2.0 - 2.19	[3][4][6]

Visualizations Experimental Workflow

The overall workflow for the quantification of **Timolol Maleate** by HPLC-UV is depicted in the following diagram.





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Caption: Workflow for **Timolol Maleate** quantification by HPLC-UV.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of **Timolol Maleate** in bulk and pharmaceutical dosage forms. The method is validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and



specificity. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient. This application note serves as a comprehensive guide for the implementation of this method in a quality control setting.

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